Cas no 941903-75-9 (N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide)

N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide is a synthetic organic compound featuring a quinoline core substituted with a phenylpiperazine moiety and an acetamide linker. Its molecular structure combines a lipophilic quinoline scaffold with a polar piperazine group, enhancing binding affinity and selectivity for target receptors. The compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of CNS-active agents due to its structural resemblance to known bioactive molecules. The presence of the methylphenyl and phenylpiperazine groups may contribute to improved metabolic stability and pharmacokinetic properties. This compound is suited for exploratory studies in medicinal chemistry and drug discovery applications.
N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide structure
941903-75-9 structure
Product Name:N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide
CAS No:941903-75-9
MF:C29H30N4O2
MW:466.574106693268
CID:6291762
PubChem ID:16812628
Update Time:2025-05-20

N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide
    • F2255-1176
    • N-(4-methylbenzyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
    • 941903-75-9
    • N-[(4-methylphenyl)methyl]-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
    • N-[(4-methylphenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
    • AKOS024631905
    • Inchi: 1S/C29H30N4O2/c1-22-10-12-23(13-11-22)20-30-28(34)21-35-26-9-5-6-24-14-15-27(31-29(24)26)33-18-16-32(17-19-33)25-7-3-2-4-8-25/h2-15H,16-21H2,1H3,(H,30,34)
    • InChI Key: LHCHUKBAXONEPA-UHFFFAOYSA-N
    • SMILES: O(CC(NCC1C=CC(C)=CC=1)=O)C1=CC=CC2C=CC(=NC=21)N1CCN(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 466.23687621g/mol
  • Monoisotopic Mass: 466.23687621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 653
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 57.7Ų

N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide Pricemore >>

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N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide Related Literature

Additional information on N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide

Professional Introduction to N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide (CAS No. 941903-75-9)

N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential therapeutic applications. This compound, identified by the CAS number 941903-75-9, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense research interest.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including an amide moiety, a quinoline ring system, and a piperazine derivative. These structural elements contribute to its unique pharmacological profile, which has been the focus of numerous studies aimed at elucidating its mechanisms of action and exploring its potential in drug development.

In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Quinolines have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The presence of the quinolin-8-yloxy group in N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide suggests that this compound may exhibit similar properties, making it a promising candidate for further investigation.

The piperazine moiety is another key feature of this compound, known for its role in modulating neurotransmitter systems. Piperazine derivatives have been widely used in the development of drugs targeting central nervous system disorders, such as antipsychotics and antidepressants. The incorporation of 4-phenylpiperazin-1-yl into the structure of N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide may enhance its ability to interact with specific receptors, thereby potentially improving its therapeutic efficacy.

Recent research has highlighted the importance of multifunctional compounds that can target multiple biological pathways simultaneously. N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide embodies this concept, with its dual quinoline and piperazine components offering the possibility of synergistic effects. Such compounds are particularly valuable in the treatment of complex diseases where multiple mechanisms are involved.

The synthesis of N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the complex molecular framework. These methods not only highlight the skill required in pharmaceutical chemistry but also underscore the importance of innovation in synthetic methodologies.

In vitro studies have begun to reveal the pharmacological profile of N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide. Initial results suggest that it exhibits moderate affinity for certain neurotransmitter receptors, indicating potential activity in modulating neuronal signaling. Further studies are needed to fully characterize its binding interactions and explore possible applications in treating neurological disorders.

The compound's stability and solubility characteristics are also critical factors that influence its potential as a drug candidate. Investigations into these properties have shown that N-(4-methylphenyl)methyl-2-{2-(4-phenylpiperazin-1-yloxy)quinolin}-8-acetamide can be formulated into various dosage forms, enhancing its versatility for therapeutic use. This flexibility is essential for developing effective treatments that can be tailored to individual patient needs.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been utilized to predict the binding affinity and metabolic stability of N-(4-methylphenylenzymethl)-2{[2(4-phénylpipérazin-l-)quino lin)-8-oxy]acétam ide}. These simulations provide valuable insights into how the compound interacts with biological targets and help guide optimization efforts toward improving its pharmacokinetic properties.

Ethical considerations are paramount in pharmaceutical research, particularly when dealing with compounds that may have significant therapeutic potential. Rigorous safety testing is conducted to ensure that N-(4-m eth ylph en yl)m eth ylm eth l)- 2{[ 2( 4-ph ény lp ip érazin -1-)quino lin)-8-o xy]acétam ide) is safe for human use before it can be considered for clinical trials. This includes assessing acute toxicity, chronic exposure effects, and potential interactions with other drugs.

The future direction of research on N-(4-me thy lph en yl)m eth ylm eth l)- 2{[ 2( 4-ph ény lp ip érazin -1-)quino lin)-8-o xy]acétam ide) is likely to involve interdisciplinary collaboration between chemists, biologists, and clinicians. By combining experimental data with computational modeling and leveraging cutting-edge technologies such as artificial intelligence-driven drug discovery platforms, researchers aim to accelerate the development process and bring new treatments to patients more quickly.

In conclusion, N-(4-me thy lph en yl)m eth ylm eth l)- 2{[ 2( 4-ph ény lp ip érazin -1-)quino lin)-8-o xy]acétam ide) (CAS No. 941903-75-9 strong >) represents a significant advancement in pharmaceutical chemistry. Its complex structure and multifunctional properties make it a promising candidate for further exploration in drug development. As research continues to uncover new therapeutic applications and refine synthetic methodologies, this compound holds great potential for improving human health.

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